molecular formula C8H18ClN B8061374 3,3-Diethylpyrrolidine hydrochloride

3,3-Diethylpyrrolidine hydrochloride

Cat. No.: B8061374
M. Wt: 163.69 g/mol
InChI Key: UVRFZRYMIBBQBL-UHFFFAOYSA-N
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Description

3,3-Diethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl and a molecular weight of 163.69 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 3,3-Diethylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole such as an azomethine ylide reacts with a dipolarophile like an olefin . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing five-membered heterocycles like pyrrolidine derivatives.

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

3,3-Diethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

3,3-Diethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diethylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Molecular docking studies have shown that compounds containing the pyrrolidine ring can interact with proteins such as enzymes and receptors, modulating their function .

Comparison with Similar Compounds

3,3-Diethylpyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,3-diethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-8(4-2)5-6-9-7-8;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRFZRYMIBBQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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